Enasidenib Mesylate is a selective, allosteric inhibitor of the mutated Isocitrate Dehydrogenase 2 (IDH2) enzyme. [] It acts by binding to a specific site on the mutated IDH2 enzyme, preventing the conversion of isocitrate to α-ketoglutarate and the subsequent accumulation of the oncometabolite 2-hydroxyglutarate. [] This inhibition helps restore normal cellular differentiation processes in cells affected by IDH2 mutations. []
Enasidenib mesylate is a pharmaceutical compound primarily used in the treatment of acute myeloid leukemia, specifically targeting patients with mutations in the isocitrate dehydrogenase 2 enzyme. This compound is classified as an isocitrate dehydrogenase inhibitor, which plays a crucial role in metabolic pathways that influence cell differentiation and proliferation. Enasidenib mesylate was developed to specifically inhibit the mutant form of the enzyme, thereby reducing levels of the oncogenic metabolite 2-hydroxyglutarate, which is associated with tumor growth and poor differentiation of myeloid cells .
The synthesis of enasidenib mesylate involves several steps that typically include the formation of its active pharmaceutical ingredient through chemical reactions that create the desired molecular structure. A notable method involves dissolving enasidenib mesylate in methanol and subsequently removing the solvent under controlled conditions to yield a stable amorphous form. This process can include various parameters such as temperature and solvent selection to optimize yield and purity .
Technical details regarding synthesis may include:
Enasidenib mesylate has a complex molecular structure characterized by specific functional groups that facilitate its interaction with target enzymes. The molecular formula can be represented as CHFNOS, indicating a significant presence of fluorine atoms and nitrogen-containing groups that are integral to its activity.
Enasidenib mesylate undergoes various chemical reactions during its synthesis and metabolism. Key reactions include:
The mechanism of action for enasidenib mesylate centers on its ability to inhibit the mutant form of the isocitrate dehydrogenase 2 enzyme. This inhibition leads to:
Enasidenib mesylate possesses several physical and chemical properties that are relevant for its formulation and therapeutic use:
Enasidenib mesylate has specific applications in clinical settings:
Despite its therapeutic potential, enasidenib mesylate was withdrawn from the Canadian market as of June 30th, 2023, indicating regulatory or safety considerations that may impact future applications .
Enasidenib mesylate (CAS 1650550-25-6), marketed under the synonym AG-221 mesylate, is a first-in-class small-molecule inhibitor targeting mutant isocitrate dehydrogenase 2 (IDH2) enzymes. The compound is the mesylate salt form of enasidenib, enhancing its solubility and bioavailability for oral administration. Its molecular formula is C₂₀H₂₁F₆N₇O₄S, with a molecular weight of 569.48 g/mol. The structure comprises a trifluoromethyl-pyridine moiety linked to a hexafluorinated pyridinamine core via a tertiary alcohol bridge, with the mesylate group (CH₃SO₃⁻) ionically bound to the protonatable nitrogen of the aminopyridine segment. The presence of six fluorine atoms contributes to its target selectivity and metabolic stability. X-ray crystallography studies confirm that enasidenib binds allosterically to the mutant IDH2 enzyme, inhibiting its aberrant activity without affecting wild-type IDH2 [1] [4].
Table 1: Atomic Composition of Enasidenib Mesylate
Element | Count | Role in Structure |
---|---|---|
Carbon (C) | 20 | Molecular backbone |
Hydrogen (H) | 21 | Stability & solubility |
Fluorine (F) | 6 | Electronegativity enhancement |
Nitrogen (N) | 7 | Hydrogen bonding & target interaction |
Oxygen (O) | 4 | Polarity & solubility |
Sulfur (S) | 1 | Ionic bonding (mesylate group) |
Enasidenib mesylate is a white to off-white solid with high thermal stability (decomposition point >200°C). It exhibits pH-dependent solubility: freely soluble in dimethyl sulfoxide (DMSO) (≥100 mg/mL) but sparingly soluble in aqueous buffers. The compound's log P (partition coefficient) is estimated at 3.8, indicating moderate lipophilicity conducive to cellular membrane penetration. Stability studies under ICH guidelines reveal that enasidenib mesylate is hygroscopic, requiring storage at 4°C in sealed containers with desiccants to prevent hydrolysis. Accelerated stability testing (40°C/75% relative humidity) shows <2% degradation over 4 weeks, with the primary degradation product being the free base form via mesylate dissociation. The purity of pharmaceutical-grade material is ≥99.85%, as confirmed by high-performance liquid chromatography (HPLC) [1] [4].
Table 2: Key Physicochemical Parameters
Property | Value | Analytical Method |
---|---|---|
Solubility in DMSO | ≥100 mg/mL (175.60 mM) | Equilibrium solubility |
Melting Point | >200°C (decomposition) | Differential Scanning Calorimetry |
Hygroscopicity | High | Gravimetric moisture adsorption |
Photostability | Stable in amber glass | UV-Vis spectroscopy |
Purity Threshold | ≥99.85% | HPLC-UV |
The synthesis of enasidenib mesylate follows a convergent route comprising three key stages:
Process optimization strategies include:
Enasidenib undergoes extensive hepatic metabolism primarily mediated by cytochrome P450 (CYP) enzymes, with CYP3A4/5 and CYP1A2 as major contributors. In vitro studies using human liver microsomes identified five principal metabolites:
Biotransformation pathways involve:
Pharmacodynamic studies demonstrate that despite extensive metabolism, enasidenib reduces the oncometabolite 2-hydroxyglutarate (2-HG) by 96.7% in IDH2-mutant xenograft models, confirming target engagement by both parent drug and active metabolites [2] [3].
Table 3: Dominant Metabolites and Their Biological Activity
Metabolite | Biotransformation Pathway | Relative Activity vs. Parent | Elimination Route |
---|---|---|---|
AGI-16903 | N-Dealkylation (CYP3A4) | 80% | Renal (70%) |
Hydroxy-enasidenib | Aliphatic hydroxylation | <5% | Fecal (65%) |
Enasidenib-O-glucuronide | Glucuronidation (UGT1A1) | Inactive | Biliary |
Table 4: Impact on Target Biomarker (2-HG)
Model System | 2-HG Reduction (%) | Time to Maximum Effect | Citation |
---|---|---|---|
IDH2-R140Q AML Mice | 96.7 | 7 days | [1] |
Human ex vivo Blasts | 93.4 | 24 hours | [3] |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7